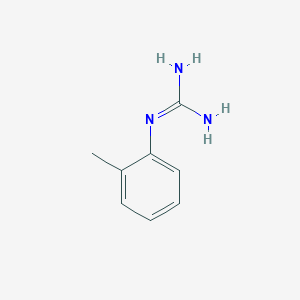

N-o-tolyl-guanidine

描述

Contextualization within the Broader Field of Guanidine (B92328) Chemistry and its Derivatives

N-o-tolyl-guanidine, systematically known as 1-(o-tolyl)guanidine or 2-(2-methylphenyl)guanidine, is a derivative of guanidine, an organic compound with the formula HNC(NH₂)₂. ontosight.ai The guanidine functional group is central to a vast class of compounds characterized by a carbon atom bonded to three nitrogen atoms. This arrangement confers significant basicity due to the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. rsc.org Guanidines are considered organosuperbases and are more basic than many other nitrogenous compounds like amines and amidines. rsc.org

The unique electronic and structural properties of the guanidine moiety make its derivatives highly significant in various scientific domains. researchgate.net In medicinal chemistry, the guanidine group is a key substructure in numerous biologically active molecules, including the amino acid arginine and various natural products with pharmacological activities. rsc.orgutoronto.ca Guanidine derivatives have been investigated for a range of therapeutic effects, including anti-inflammatory and antimicrobial properties. ontosight.aiasianpubs.org

Furthermore, the nitrogen atoms in the guanidine framework act as effective ligands, allowing for the formation of stable complexes with a wide array of metal centers. researchgate.netencyclopedia.pub This has led to their extensive use in coordination chemistry and as catalysts in organometallic chemistry. rsc.orgresearchgate.netencyclopedia.pub The versatility of guanidine chemistry allows for the synthesis of a diverse library of substituted compounds, where modifications to the nitrogen atoms can fine-tune their steric and electronic properties for specific applications, from catalysis to materials science. researchgate.netchemimpex.com

Historical Perspective of this compound and Related Analogues in Scientific Inquiry

The scientific exploration of guanidine and its derivatives dates back to the 19th century, with the first synthesis reported in 1858. researchgate.net Over the decades, chemists have developed numerous synthetic routes to access this class of compounds. One of the convenient and widely adopted methods involves the synthesis of guanidines from thioureas. acs.org This historical development in synthetic methodology has enabled the preparation of a vast number of guanidine analogues for research and industrial purposes.

While specific historical records detailing the first synthesis of this compound are not prominent, the study of its analogues, such as 1,3-di-o-tolylguanidine (B1662265) (DOTG), has a more documented history. sigmaaldrich.comchemicalbook.com Symmetrically substituted diarylguanidines, including DOTG and 1,3-diphenylguanidine (B1679371) (DPG), became important industrial chemicals, particularly noted for their application as accelerators in the vulcanization of rubber. acs.org The investigation into these foundational analogues paved the way for understanding the structure-property relationships within the tolyl-guanidine family and spurred interest in asymmetrically substituted derivatives like this compound for more specialized applications. Recent environmental science studies have also investigated the prevalence of compounds like DPG and DTG in indoor dust, reflecting their widespread historical and current use in consumer products. acs.org

Current Research Landscape and Significance of this compound as a Foundational Chemical Entity

In the contemporary research landscape, this compound is recognized as a valuable and versatile chemical intermediate. ontosight.aichemimpex.com Its significance lies in its role as a foundational building block for the synthesis of more complex, high-value molecules in the pharmaceutical and agrochemical sectors. chemimpex.com

A primary application of this compound is in pharmaceutical development, where it serves as a key intermediate in the synthesis of various drugs. chemimpex.com Notably, it is an intermediate in the production of imatinib, a tyrosine kinase inhibitor used in oncology. ontosight.ai Its structure is also leveraged in biochemical research to create novel guanidine derivatives for studying potential therapeutic effects. chemimpex.com

In agricultural chemistry, this compound is used as an intermediate for creating herbicides, fungicides, and plant growth regulators, which are essential for crop protection and enhancing yields. chemimpex.comchemimpex.com The guanidine functional group allows for modifications that can lead to compounds with tailored biological activities. chemimpex.com Beyond these areas, the compound finds utility in polymer science, where it can be incorporated into the formulation of specialty polymers to enhance material performance, and in analytical chemistry as a reagent. chemimpex.comchemimpex.com The ongoing research into this compound and its derivatives continues to open new avenues in materials science and catalysis. researchgate.neteuropa.eu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37557-40-7 | ontosight.aichemimpex.com |

| Molecular Formula | C₈H₁₁N₃ | ontosight.aiscbt.com |

| Molecular Weight | 149.2 g/mol | chemimpex.comscbt.com |

| Appearance | Off-white solid | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.comjk-sci.com |

| Melting Point (Hydrochloride Salt) | 130-136°C | aksci.com |

Table 2: Summary of Research Applications for this compound

| Field of Application | Specific Use | Description | Source |

| Pharmaceuticals | Synthetic Intermediate | A key building block in the synthesis of pharmaceuticals, including the anticancer drug imatinib. ontosight.aichemimpex.com | ontosight.aichemimpex.com |

| Agrochemicals | Synthetic Intermediate | Used to produce herbicides, fungicides, and potential plant growth regulators for crop protection and enhancement. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |

| Biochemical Research | Investigational Tool | Employed in studies of guanidine derivatives to understand their biological activities and potential therapeutic effects. chemimpex.com | chemimpex.com |

| Polymer Science | Formulation Additive | Involved in the formulation of specialty polymers, contributing unique properties to enhance material performance. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |

| Analytical Chemistry | Reagent | Utilized as a reagent in certain analytical methods for the detection and quantification of compounds. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37557-40-7 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization Strategies for N O Tolyl Guanidine Systems

Classical and Contemporary Synthetic Routes to N-o-tolyl-guanidine

The construction of the this compound framework can be achieved through several established and modern synthetic methodologies. These primarily include nucleophilic substitution and addition reactions.

Nucleophilic Substitution Approaches in Guanidine (B92328) Synthesis

A prevalent method for synthesizing guanidines involves the nucleophilic displacement of a leaving group from a thiourea (B124793) or isothiourea derivative. Thioureas are common starting materials for guanidine synthesis, and their conversion typically requires activation of the sulfur atom. mdpi.comresearchgate.net This activation makes the carbon atom of the thiourea group more susceptible to nucleophilic attack by an amine. mdpi.com

One classical approach is the reaction of an amine with an S-methylisothiouronium salt, although this method can produce methanethiol, a flammable and malodorous gas. mdpi.comresearchgate.net A more plausible method involves the nucleophilic displacement of an activated sulfur atom from a thiourea. mdpi.comresearchgate.net The activation can be achieved using transition metal salts, such as mercury(II) chloride, which acts as a Lewis acid. mdpi.com This approach has been successful in reacting aromatic amines, which are weaker nucleophiles, under mild conditions. mdpi.com The use of coupling agents like Mukaiyama's reagent (a 2-chloropyridinium salt) has also been explored to facilitate this transformation, aiming for shorter reaction times and milder conditions. mdpi.com

For instance, the synthesis of N,N'-di-o-tolyl-guanidine (a symmetrically substituted derivative) can be accomplished from the corresponding N,N'-di-o-tolylthiourea. google.com The general principle involves the reaction of a thiourea with an amine in the presence of a desulfurizing agent.

Table 1: Examples of Nucleophilic Substitution for Guanidine Synthesis

| Starting Material (Thiourea) | Amine | Reagent/Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] researchgate.netjocpr.comorientjchem.orgtriazol-3(5H)-ylidene]carbamothioyl}benzamide | Aniline | HgCl₂, Et₃N | Anhydrous DMF | Room Temp, 7 days | N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] researchgate.netjocpr.comorientjchem.orgtriazol-3(5H)-ylidene)aminomethylene}benzamide | mdpi.com |

| N,N′-di-Boc-thiourea | Various amines | I₂, TBHP | Toluene | Room Temp, 0.5-12 h | N,N′-Bis(tert-butoxycarbonyl)-N′′-substituted guanidines | rsc.org |

Addition Reactions in the Formation of this compound Derivatives

The addition of amines to carbodiimides is a highly efficient and atom-economical route for preparing N-substituted guanidines. rsc.org This method allows for the direct formation of the guanidine core. The reaction can be catalyzed by various metal complexes, which activate the carbodiimide (B86325) towards nucleophilic attack by the amine.

A rapid synthesis of N,N′-di-o-tolyl-guanidine has been reported via the addition of o-toluidine (B26562) to a carbodiimide. In one example, the reaction between diisopropylcarbodiimide and o-toluidine in the presence of aluminum chloride as a catalyst proceeded to completion within an hour at room temperature, yielding the product in high yield. google.com This demonstrates the utility of Lewis acid catalysis in promoting the guanylation of aromatic amines.

The synthesis of unsymmetrical guanidines can be challenging. One approach involves the reaction of a monosubstituted cyanamide (B42294) with a disubstituted amine, which has been shown to give higher yields compared to the reaction of a monosubstituted amine with a disubstituted cyanamide, due to reduced steric hindrance. google.comgoogle.com

Table 2: Synthesis of Guanidines via Addition Reactions

| Carbodiimide/Cyanamide | Amine | Catalyst/Reagent | Solvent | Conditions | Yield | Product | Ref |

|---|---|---|---|---|---|---|---|

| Diisopropylcarbodiimide | o-Toluidine | AlCl₃ | None | 25 °C, 1 h | 95% | 1,3-diisopropyl-2-(o-tolyl)guanidine | google.com |

| N-methyl, N-(3-ethylphenyl) cyanamide | 1-Naphthylamine | - | - | - | 17% | N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methyl guanidine | google.com |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For guanidine synthesis, this has translated into the exploration of solvent-free reactions and the use of aqueous media, often coupled with alternative energy sources like microwaves.

Solvent-Free and Aqueous-Mediated Synthetic Procedures

Solvent-free synthesis is a key aspect of green chemistry, minimizing the use of hazardous organic solvents. academie-sciences.frnbu.ac.in Guanidine derivatives have been synthesized under solvent-free conditions, for example, through the reaction of α-chloroketones with N,N'-diarylguanidines in a deep eutectic solvent (DES) like cholinium chloride/urea (B33335). mdpi.com This method not only avoids volatile organic compounds but also allows for the recycling of the reaction medium. mdpi.com

Water is an ideal green solvent, and its use in organic synthesis is highly desirable. researchgate.netjocpr.com Metal-free synthesis of guanidines from thioureas has been achieved in water using visible light irradiation and a photocatalyst in the presence of a surfactant. researchgate.net This approach offers a non-toxic solvent system and mild reaction conditions. researchgate.net One-pot syntheses of substituted guanidines have also been developed using water as the solvent, reacting thioureas with amines under alkaline conditions. researchgate.netjocpr.comjocpr.com

Microwave-Assisted Synthesis of Guanidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.nettandfonline.com This technique has been successfully applied to the synthesis of guanidine derivatives.

A one-pot, aqua-mediated, microwave-assisted method has been developed for synthesizing substituted guanidines from symmetrical and asymmetrical thioureas and various amines. researchgate.netjocpr.comjocpr.com The reactions are carried out in water with sodium hydroxide, which catalyzes the reaction and traps the hydrogen sulfide (B99878) gas produced in situ. researchgate.netjocpr.com This approach avoids the use of high-boiling organic solvents and the generation of noxious byproducts like methyl mercaptan. researchgate.net

Table 3: Microwave-Assisted Synthesis of Guanidine Derivatives in Aqueous Media

| Thiourea | Amine | Power | Time | Yield | Ref |

|---|---|---|---|---|---|

| Symmetrical/Asymmetrical Thioureas | Various aliphatic/aromatic/heterocyclic amines | 100 W | 10-95 min | Moderate | researchgate.netjocpr.comjocpr.com |

Advanced Derivatization Strategies for this compound Scaffolds

Derivatization is a technique used to convert a chemical compound into a product of similar structure, known as a derivative, to enhance its properties for analysis or to create new functionalities. wikipedia.org For guanidines, derivatization is often employed to improve their volatility for gas chromatography (GC) analysis or to enhance their detectability in high-performance liquid chromatography (HPLC). nih.govpsu.edu Common derivatization techniques include alkylation, acylation, and silylation. psu.edusigmaaldrich.com

While much of the literature focuses on derivatization for analytical purposes, these strategies can also be adapted for synthetic applications, creating new this compound-based scaffolds. For example, the N-H groups of the guanidine moiety can be functionalized through reactions with various electrophiles.

Alkylation involves replacing an active hydrogen with an alkyl or benzyl (B1604629) group. psu.edu Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl), is widely used to decrease polarity and increase volatility for GC analysis. sigmaaldrich.commdpi.com Acylation introduces an acyl group and can be used to modify the properties of the guanidine.

Furthermore, derivatization can be used to introduce chirality. Chiral derivatizing agents react with enantiomers to form diastereomers, which can be separated and analyzed using techniques like HPLC and NMR spectroscopy. wikipedia.org This could be a valuable strategy for developing chiral this compound derivatives for applications in asymmetric catalysis.

The reaction of N,N'-di-o-tolylguanidine with α-chloroketones can lead to the formation of more complex heterocyclic structures like 2-aminoimidazoles, demonstrating a synthetic derivatization strategy. mdpi.com Similarly, reactions with isocyanates and isothiocyanates can be used to functionalize the guanidine core further. beilstein-journals.org These approaches open avenues for creating libraries of this compound derivatives with diverse functionalities for various applications.

Exploration of Symmetrically and Unsymmetrically Substituted Guanidine Analogues

The synthesis of substituted guanidines, including N,N'-di-o-tolylguanidine (DTG), can be achieved through established chemical reactions. A common method involves the reaction of amine derivatives with cyanamide derivatives. google.com Symmetrical N,N'-disubstituted guanidines are often prepared by reacting an appropriate amine with a cyanamide, either through fusion at high temperatures or in a suitable boiling solvent. google.com

Research into the structure-activity relationships of diarylguanidines has spurred the exploration of both symmetrically and unsymmetrically substituted analogues. Studies on symmetrically substituted diphenylguanidines have shown that the position of substituents on the phenyl rings is crucial. Compounds with substituents in the ortho or meta positions relative to the guanidine nitrogen tend to exhibit greater affinity for certain biological targets, such as the NMDA receptor ion channel site, compared to their para-substituted counterparts. nih.govresearchgate.net For instance, among various ring substituents studied for symmetrical diarylguanidines, an isopropyl group at the ortho position and an ethyl group at the meta position were found to be preferable for this specific activity. nih.govresearchgate.net

The development of unsymmetrical guanidines has led to compounds with enhanced properties. Introducing different aryl groups on the guanidine nitrogens can significantly alter the molecule's profile. A notable example is the synthesis of unsymmetrical guanidines containing a naphthalene (B1677914) ring on one nitrogen and a substituted phenyl ring (ortho- or meta-substituted) on the other. nih.govresearchgate.net These unsymmetrical derivatives, such as N-1-naphthyl-N'-(3-ethylphenyl)guanidine, demonstrated a three- to five-fold increase in affinity for the NMDA receptor ion channel site while maintaining a similar affinity for sigma receptors when compared to their symmetrical counterparts. nih.govresearchgate.net This highlights the strategic advantage of creating unsymmetrical systems to fine-tune biological activity.

| Compound Type | Substitution Pattern | Key Research Finding | Reference |

| Symmetrical Diarylguanidine | Ortho or meta-substituents on phenyl rings | Showed greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. | nih.gov, researchgate.net |

| Symmetrical Diarylguanidine | Isopropyl group at ortho position | Preferred substituent for NMDA receptor affinity. | nih.gov, researchgate.net |

| Symmetrical Diarylguanidine | Ethyl group at meta position | Preferred substituent for NMDA receptor affinity. | nih.gov, researchgate.net |

| Unsymmetrical Diarylguanidine | N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Showed a 3-5-fold increase in NMDA receptor affinity compared to symmetrical analogues. | nih.gov, researchgate.net |

Modifications of the Aryl and Guanidine Moieties

Further diversification of this compound analogues is achieved through chemical modifications of both the aryl rings and the central guanidine core. These modifications allow for the systematic exploration of the chemical space around the guanidine scaffold.

Aryl Moiety Modifications: The aromatic rings of diarylguanidines present a prime site for modification. Substituents can be introduced onto the phenyl rings to modulate the electronic and steric properties of the molecule. For example, guanidine derivatives with halophenyl (e.g., chlorophenyl) or alkoxyphenyl (e.g., methoxyphenyl) substituents can be prepared, expanding the range of accessible analogues. google.comgoogle.com These modifications can be achieved by starting with appropriately substituted anilines in the synthesis process.

Guanidine Moiety Modifications: The guanidine group itself can be functionalized, leading to tri- and tetrasubstituted derivatives. The addition of small substituents, such as methyl or ethyl groups, to the guanidine nitrogens that already bear the aryl groups results in derivatives that can retain high affinity for certain targets while significantly reducing affinity for others. nih.gov For instance, the trisubstituted guanidine, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, maintains high affinity for the NMDA receptor ion channel site but has a markedly lower affinity for sigma receptors. nih.gov This demonstrates that substitution on the guanidine nitrogen is a key strategy for achieving receptor selectivity. nih.gov Specialized precursors, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for alkylation or acylated derivatives of N-Boc-S-methylisothiourea for acylation, can be used for the targeted modification of the guanidine group. nih.gov

| Modification Site | Type of Modification | Example | Outcome | Reference |

| Aryl Ring | Halogenation | Halophenyl substituent | Diversification of analogues | google.com, google.com |

| Aryl Ring | Alkoxylation | Alkoxyphenyl substituent | Diversification of analogues | google.com, google.com |

| Guanidine Nitrogen | Alkylation (Methyl/Ethyl) | N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Increased selectivity for NMDA receptor over sigma receptors | nih.gov |

| Guanidine Group | Alkylation/Acylation | Use of specific precursors (e.g., pyrazole-1-carboxamidine) | Targeted functionalization of the guanidine core | nih.gov |

Catalytic Methodologies in the Synthesis of this compound Analogues

While classical methods for guanidine synthesis exist, they can suffer from drawbacks such as low yields, especially for sterically hindered or polysubstituted products, and the use of toxic reagents like mercury salts. google.comresearchgate.netrsc.org Catalytic methodologies offer more efficient and atom-economical alternatives.

One significant catalytic approach enhances the reactivity of cyanamides towards amines through the use of a Lewis acid catalyst. google.comgoogle.com The Lewis acid coordinates to the cyanamide, increasing the electrophilicity of the central carbon atom and making it more susceptible to nucleophilic attack by an amine. google.comgoogle.com This strategy has been shown to improve yields, particularly in the synthesis of tri- and tetrasubstituted guanidines, which are often difficult to prepare under non-catalytic conditions. google.com

The direct guanylation of amines with carbodiimides is considered a highly efficient route to N-substituted guanidines. rsc.org The first catalytic construction of guanidines from aromatic amines and carbodiimides was reported using imido titanium(IV) complexes as catalysts. rsc.org The proposed catalytic cycle involves a [2+2] cycloaddition of the carbodiimide to the Ti=N bond, followed by proton transfer from the incoming amine to regenerate the catalyst. rsc.org

Palladium-catalyzed reactions have also been developed for the synthesis of cyclic guanidine derivatives from acyclic N-allyl guanidines and aryl halides. umich.edu Furthermore, phase-transfer catalysis provides an efficient method for the alkylation of carbamate-protected guanidines using alkyl halides under mild, biphasic conditions. researchgate.net This protocol is tolerant of a wide range of functional groups and allows for the synthesis of highly functionalized guanidines. researchgate.net

| Catalytic Method | Catalyst Type | Reactants | Key Advantage | Reference |

| Cyanamide-Amine Reaction | Lewis Acid | Substituted Cyanamide + Amine | Enhances electrophilicity of cyanamide, improving yields for hindered products. | google.com, google.com |

| Direct Guanylation | Imido Titanium(IV) Complexes | Aromatic Amine + Carbodiimide | Efficient and atom-economical construction of guanidines. | rsc.org |

| Alkylation | Phase-Transfer Catalyst (e.g., Tetrabutylammonium salt) | Carbamate-protected Guanidine + Alkyl Halide | Mild conditions, high functional group tolerance. | researchgate.net |

| Carboamination | Palladium Complexes | N-allyl Guanidine + Aryl Halide | Access to cyclic guanidine structures. | umich.edu |

Advanced Spectroscopic and Chromatographic Characterization of N O Tolyl Guanidine and Its Derivatives

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for the qualitative analysis of organic compounds, providing critical information about the functional groups present in a molecule. libretexts.org The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. libretexts.org These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule, offering a molecular "fingerprint". libretexts.orgfossanalytics.com

In the context of N-o-tolyl-guanidine and its derivatives, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups and elucidating structural details. The guanidinium (B1211019) group, a central feature of these compounds, exhibits characteristic vibrational modes. The N-H stretching vibrations typically appear in the region of 3400-3200 cm⁻¹. jocpr.com For instance, in a study of (E)-1-butyl-2,3-di(p-tolyl)guanidine, characteristic secondary amino stretching bands were observed at 3423 and 3180 cm⁻¹. jocpr.com

The C=N stretching vibration of the guanidine (B92328) moiety is another significant diagnostic peak, often observed in the range of 1624 cm⁻¹. ijper.org The position of this band can be influenced by substitution and electronic effects within the molecule.

Furthermore, the aromatic tolyl group presents its own set of characteristic absorptions. These include C-H stretching vibrations of the aromatic ring, typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to bands in the 1600-1400 cm⁻¹ region. The methyl group on the tolyl substituent will also show characteristic C-H stretching and bending vibrations.

A study on N,N'-di-o-tolyl guanidine (DTG) reported its synthesis and characterization, which would involve the identification of these key functional groups through FT-IR analysis. researchgate.net The interpretation of the full FT-IR spectrum, including the "fingerprint region" (below 1500 cm⁻¹), allows for a comprehensive structural confirmation of this compound and its derivatives.

Table 1: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H (Guanidine) | Stretching | 3400-3200 | jocpr.com |

| C=N (Guanidine) | Stretching | ~1624 | ijper.org |

| C-H (Aromatic) | Stretching | >3000 | researchgate.net |

| C=C (Aromatic) | Stretching | 1600-1400 | researchgate.net |

| C-H (Methyl) | Stretching | ~2950-2850 | |

| C-H (Methyl) | Bending | ~1450-1375 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range (approximately 200-800 nm). This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure of the molecule.

For this compound and its derivatives, the primary chromophores are the aromatic tolyl ring and the guanidinium group. The aromatic ring typically exhibits π → π* transitions, which are generally strong absorptions. uomustansiriyah.edu.iq The guanidinium moiety itself can also contribute to the UV-Vis spectrum.

Studies on various guanidine derivatives have shown absorption maxima (λ_max) in the range of 240-268 nm. jocpr.com For example, (E)-1-butyl-2,3-di(p-tolyl)guanidine and (E)-1-phenyl-2,3-di(p-tolyl)guanidine show λ_max values of 252 nm and 263 nm, respectively, when measured in methanol. jocpr.com These absorptions are attributed to the electronic transitions within the conjugated systems of the molecules.

The solvent used for the analysis can influence the position and intensity of the absorption bands. uomustansiriyah.edu.iq A study involving decavanadate-bearing guanidine derivatives noted that in the UV region, a band assigned to the π→π* transition for the guanidinium units was observed. mdpi.com The interaction of the solute with polar or non-polar solvents can alter the energy levels of the electronic states, leading to shifts in the absorption maxima. uomustansiriyah.edu.iq

Furthermore, the formation of complexes can be monitored using UV-Vis spectroscopy. An investigation into N,N'-di-o-tolyl guanidine (DTG) as a corrosion inhibitor for copper utilized UV-Vis spectroscopy to confirm the formation of a complex between copper cations and DTG in an acidic solution. researchgate.net This demonstrates the utility of UV-Vis spectroscopy in studying the interactions of this compound derivatives in solution.

Table 2: UV-Vis Absorption Data for Selected Guanidine Derivatives

| Compound | Solvent | λ_max (nm) | References |

| (E)-1-butyl-2,3-di(p-tolyl)guanidine | Methanol | 252 | jocpr.com |

| (E)-1-phenyl-2,3-di(p-tolyl)guanidine | Methanol | 263 | jocpr.com |

Pharmacological Investigations and Receptor Interactions of N O Tolyl Guanidine Analogues

Sigma Receptor Ligand Binding and Functional Characterization

N,N'-di-o-tolylguanidine (DTG) is a well-established, non-selective agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors, binding to both subtypes with similar high affinity. wikipedia.orgrevvity.comresearchgate.net This property has made DTG and its tritiated form, [³H]DTG, invaluable tools in the pharmacological characterization of sigma receptors. nih.govpnas.orgpnas.org

Affinity and Selectivity Studies for Sigma-1 and Sigma-2 Receptors

The affinity of N,N'-diarylguanidines for the sigma receptor is influenced by the steric and electronic properties of their substituents. Research has shown that increasing the steric bulk of ortho substituents larger than an ethyl group on the aryl rings leads to a decrease in sigma receptor affinity. nih.gov Conversely, replacing one or both aryl rings with saturated carbocyclic groups like cyclohexyl, norbornyl, or adamantyl can significantly enhance affinity. nih.gov Hydrophobic substituents are generally favored over hydrophilic ones, and electroneutral groups are preferred over those that are strongly electron-donating or withdrawing. nih.gov

Derivatives of N,N'-di-o-tolylguanidine have been synthesized to explore structure-activity relationships and develop ligands with improved potency and selectivity. For instance, N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine was identified as one of the most potent sigma ligands. nih.gov While DTG itself is non-selective, some of its analogues exhibit selectivity for the σ1 subtype. For example, certain (+)-cis-N-ethyleneamino-N-normetazocine derivatives show high affinity and selectivity for σ1 over σ2 receptors. acs.org Specifically, compounds with diethyl or dimethyl N-substituents displayed high σ1 affinity (Ki = 15.2 nM and 19.8 nM, respectively) and lower affinity for σ2 sites (Ki between 114 and 378 nM). acs.org

Table 1: Binding Affinities of Selected N-o-tolyl-guanidine Analogues at Sigma Receptors This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| N,N'-di-o-tolylguanidine (DTG) | σ₁ and σ₂ | Equal affinity | wikipedia.org |

| N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine | σ | IC₅₀ = 3 nM | nih.gov |

| (+)-cis-N-Ethyleneamino-N-normetazocine (diethyl N-substituent) | σ₁ | Kᵢ = 15.2 nM | acs.org |

| (+)-cis-N-Ethyleneamino-N-normetazocine (dimethyl N-substituent) | σ₁ | Kᵢ = 19.8 nM | acs.org |

| (+)-cis-N-Ethyleneamino-N-normetazocine (cyclohexyl N-substituent) | σ₁ | Kᵢ = 41.6 nM | acs.org |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | σ | IC₅₀ = 2540 nM | nih.gov |

| p-BrDPhG | σ (pan-selective) | Not specified | nih.gov |

Agonistic and Antagonistic Modulations of Sigma Receptor Activity

This compound and its analogues can act as either agonists or antagonists at sigma receptors, influencing various cellular processes. DTG is considered a pan-selective sigma receptor agonist. wikipedia.orgnih.gov Studies have shown that sigma receptor agonists can modulate the release of neurotransmitters and influence neuronal survival. mdpi.comtandfonline.com For example, the pan-selective σ-receptor agonist N,N′-di-o-tolyl-guanidine has been shown to reduce infarct volume in animal models of stroke. nih.gov Furthermore, some sigma receptor agonists have demonstrated antidepressant-like effects in preclinical studies. researchgate.net

Conversely, other analogues have been characterized as antagonists. For instance, in a study of (+)-cis-N-ethyleneamino-N-normetazocine derivatives, compounds 1a and 2a suppressed stereotyped behavior induced by the sigma agonist (+)-SKF 10,047, indicating antagonistic properties. acs.org The classification of a ligand as an agonist or antagonist can sometimes be inferred from its interaction with G-proteins; ligands that are sensitive to GTP, like R(+)-3-PPP, are considered putative agonists, while those with pseudo-Hill coefficients close to unity in displacement assays, such as DTG and haloperidol, have been suggested to be antagonists in some contexts. nih.gov However, the functional activity of DTG is more commonly described as agonistic. revvity.commdpi.com

Radioligand Displacement Assays in Receptor Characterization

Radioligand displacement assays are a cornerstone for characterizing the binding of this compound analogues to sigma receptors. giffordbioscience.com In these assays, a radiolabeled ligand, frequently [³H]DTG, is used to label sigma receptors in brain membrane homogenates. nih.govnih.gov The affinity of unlabeled compounds is then determined by their ability to displace the radioligand. giffordbioscience.com

These assays have been instrumental in establishing the structure-activity relationships of diarylguanidines. nih.govnih.gov For example, [³H]DTG has been used to demonstrate that while N,N'-di-o-tolylguanidine binds to sigma receptors with high affinity, modifications to its structure can significantly alter this binding. nih.gov It was through such assays that researchers found that adding small substituents to the guanidine (B92328) nitrogens of diarylguanidines could drastically reduce their affinity for sigma receptors while preserving affinity for NMDA receptors. nih.gov

It is important to note that the use of masking agents in these assays to differentiate between σ1 and σ2 subtypes can be problematic. For instance, using (+)pentazocine to mask σ1 sites when studying σ2 binding with [³H]DTG can lead to inaccuracies because DTG can displace (+)pentazocine from the σ1 receptor. frontiersin.orgnih.gov

Interactions with N-Methyl-D-aspartate (NMDA) Receptors

In addition to their effects on sigma receptors, this compound and its derivatives have been shown to interact with NMDA receptors, a key component of the glutamatergic system. nih.govnih.gov

Noncompetitive Antagonism at NMDA Receptor Ion Channel Sites

Several diarylguanidines that are structurally related to DTG act as noncompetitive antagonists at the ion channel site of the NMDA receptor. nih.govresearchgate.net This has been demonstrated in radioligand displacement assays using [³H]MK-801, a specific ligand for the NMDA receptor ion channel. nih.gov The affinity of these compounds for the NMDA receptor ion channel site can be modulated by their chemical structure. For instance, symmetrical diphenylguanidines with ortho or meta substituents on the phenyl rings exhibit greater affinity for the NMDA receptor ion channel site than their para-substituted counterparts. nih.gov

Differential Selectivity against Sigma Receptors

A key finding in the study of this compound analogues is the ability to engineer compounds with high selectivity for NMDA receptor ion channel sites over sigma receptors. nih.gov While DTG is a selective sigma receptor ligand, certain structural modifications can shift this selectivity. nih.gov

The introduction of additional small substituents on the guanidine nitrogen atoms of diarylguanidines results in compounds that maintain their affinity for NMDA receptor ion channel sites but have significantly reduced affinity for sigma receptors. nih.gov A notable example is N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, which displays high affinity for the NMDA receptor ion channel site (IC₅₀ = 36 nM) and low affinity for sigma receptors (IC₅₀ = 2540 nM). nih.gov This differential selectivity is crucial for developing therapeutic agents that can target the NMDA receptor without the potential side effects associated with sigma receptor activity. nih.gov

Table 2: Comparative Binding Affinities of a Selective Analogue at NMDA and Sigma Receptors This table is interactive. You can sort and filter the data.

| Compound | Receptor Target | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor Ion Channel | 36 nM | nih.gov |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Sigma Receptors | 2540 nM | nih.gov |

Exploration of Other Neurotransmitter Systems and Ion Channels

Calcium Flux Regulation in Neuronal Systems

This compound analogues, particularly the pan-selective sigma (σ) receptor agonist 1,3-di-o-tolylguanidine (B1662265) (DTG), have been shown to modulate intracellular calcium ([Ca²⁺]i) levels in neuronal systems, primarily through interactions with various ion channels. This regulation is a key aspect of their neuroprotective potential, especially in conditions like ischemia where cytotoxic Ca²⁺ overload is a major contributor to neuronal death. researchgate.net

Research using fluorometric Ca²⁺ imaging on cultured cortical neurons has demonstrated that DTG and its derivatives can reduce cytosolic Ca²⁺ overload evoked by ischemia and acidosis. researchgate.net The activation of σ-1 receptors by these compounds is linked to the inhibition of acid-sensing ion channels (ASICs), specifically the homomeric ASIC1a subtype, which is highly permeable to Ca²⁺ and is activated during ischemia-induced acidosis. researchgate.netnih.gov Studies have shown that pan-selective σ-1/σ-2 receptor agonists like DTG (at 100 µM) can reversibly decrease the elevations in [Ca²⁺]i and membrane currents induced by acidic conditions. researchgate.netnih.gov The selective σ-1 antagonist BD1063 can block these inhibitory effects, confirming the role of the σ-1 receptor in this process. researchgate.net

Furthermore, investigations into high-voltage-activated (HVA) calcium channels in rat sympathetic and parasympathetic neurons revealed that DTG can reversibly depress peak calcium channel currents. physiology.org This inhibition affects multiple HVA channel subtypes, including N-, L-, P/Q-, and R-types. physiology.org The mechanism appears to be independent of G-proteins or diffusible cytosolic second messengers. physiology.org In models of oxygen-glucose deprivation (OGD), a condition mimicking ischemic injury in vitro, sigma receptor agonists like DTG have been found to decrease the subsequent elevations in [Ca²⁺]i in cultured cortical neurons. brieflands.com

The potency of these analogues can be modified by structural changes. For instance, while N,N'-di-o-tolyl-guanidine (o-DTG) is effective, certain derivatives show enhanced activity. The compound N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG) was found to be significantly more potent than o-DTG in inhibiting ischemia-induced Ca²⁺ overload. researchgate.net

| Compound | Model System | Effect | Potency (IC₅₀) | Mediating Channel/Receptor | Reference |

|---|---|---|---|---|---|

| 1,3-di-o-tolylguanidine (DTG) | Cultured Rat Cortical Neurons (Acidosis-Induced) | Decreased elevations in [Ca²⁺]i and membrane currents | Not specified | σ-1 Receptor / ASIC1a | researchgate.netnih.gov |

| 1,3-di-o-tolylguanidine (DTG) | Rat Sympathetic and Parasympathetic Neurons | Inhibition of high-voltage–activated Ca²⁺ channel currents | 133 µM | σ-2 Receptor (putative) / HVA Ca²⁺ Channels (N, L, P/Q, R) | physiology.org |

| N,N'-di-o-tolyl-guanidine (o-DTG) | Cultured Cortical Neurons (Ischemia-Induced) | Inhibition of [Ca²⁺]i elevation | 74.7 µM | σ-1 Receptor | researchgate.net |

| N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Cultured Cortical Neurons (Ischemia-Induced) | Inhibition of [Ca²⁺]i elevation | 2.2 µM | σ-1 Receptor | researchgate.net |

Dopaminergic System Interactions

The interaction between this compound analogues and the dopaminergic system is complex and appears to be indirect, primarily mediated through the modulation of other receptor systems that influence dopaminergic neurons. While the binding sites for tritiated 1,3-di(2-tolyl)guanidine ([³H]Tol2Gdn) are distinct from dopamine (B1211576) D2 receptors, and are not affected by dopamine itself, they show high affinity for antipsychotics like haloperidol, which are potent dopamine receptor antagonists. pnas.org This suggests a potential functional relationship between sigma receptors and dopaminergic pathways. pnas.orgscirp.org

Studies investigating the functional effects of these compounds have provided further insight. In the nucleus accumbens, a key region in the dopamine reward pathway, DTG was found to significantly potentiate NMDA-induced neuronal activation. nih.gov Furthermore, DTG enhanced the suppressive effect of dopamine on neuronal activation that was induced by NMDA and kainate. nih.gov This indicates that sigma receptor ligands can modulate the glutamatergic inputs that regulate the activity of dopaminergic neurons in the mesolimbic system. nih.gov

Behavioral studies in rats have also suggested an interaction. For example, circling behavior induced by DTG is thought to involve the nigrostriatal dopaminergic pathways. researcher.life However, in other models, the role of DTG is less direct. In a mouse model of stress-induced motor suppression, the sigma agonist (+/-)-SKF-10,047 reversed the suppression through a mechanism linked to the dopaminergic system, but DTG itself was ineffective in this specific paradigm. nih.gov This highlights that different sigma ligands can have varied effects on dopaminergic function depending on the specific neuronal circuit and behavioral context. nih.gov

| Compound | Model System | Observed Interaction | Receptor/System Implicated | Reference |

|---|---|---|---|---|

| [³H]Tol2Gdn | Guinea Pig Brain Membranes | Binding site is distinct from dopamine D2 receptors but has high affinity for dopamine antagonists (e.g., haloperidol). | σ Receptor | pnas.org |

| 1,3-di-o-tolylguanidine (DTG) | Rat Nucleus Accumbens (in vivo) | Potentiated NMDA-induced neuronal activation and enhanced dopamine's suppressant effect on this activation. | σ Receptor / NMDA Receptor / Dopamine System | nih.gov |

| 1,3-di-o-tolylguanidine (DTG) | Rats with unilateral 6-OHDA lesions | Induced circling behavior. | σ Sites / Nigrostriatal Dopaminergic Pathways | researcher.life |

In Vitro and In Vivo Pharmacological Models for Investigating this compound Activity

A variety of pharmacological models have been employed to characterize the activity of this compound and its analogues, ranging from molecular-level binding assays to complex behavioral studies in whole organisms.

In Vitro Models:

Radioligand Binding Assays: These are fundamental for determining the affinity and selectivity of compounds for their target receptors. Assays using [³H]N,N'-di-(o-tolyl)guanidine in guinea pig brain membrane homogenates are standard for assessing affinity for sigma sites. pnas.orgnih.govnih.gov

Neuronal Cell Cultures: Primary cortical neurons are extensively used to model neurodegenerative conditions. researchgate.netnih.gov Models of ischemia include exposing cultures to oxygen-glucose deprivation (OGD) or chemical ischemia. researchgate.netbrieflands.com The neuroprotective activity of compounds is often quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged neurons or by using fluorometric imaging to assess changes in intracellular calcium ([Ca²⁺]i). researchgate.netresearchgate.netnih.gov

Patch-Clamp Electrophysiology: This technique is used on cultured neurons (e.g., cortical, sympathetic, parasympathetic) to directly measure the effects of compounds on the function of specific ion channels, such as acid-sensing ion channels and voltage-gated calcium channels. researchgate.netnih.govphysiology.org

Brain Slice Preparations: Slices of brain tissue, such as from the rat cerebral cortex, allow for the study of drug effects on more intact neural circuits. They have been used to investigate the impact of sigma compounds on neurotransmitter-stimulated phosphoinositide metabolism. nih.gov

Cancer Cell Line Assays: The antiproliferative activity of guanidine derivatives has been tested in various human cancer cell lines, including those from lung (A549, NCI-H460), colon (HCT116), and breast (MCF-7) cancers, to evaluate their potential as anticancer agents. researchgate.net

In Vivo Models:

Stroke Models: The middle cerebral artery occlusion (MCAO) model in rats is a widely used paradigm to simulate ischemic stroke. It has been used to demonstrate the ability of o-DTG to reduce infarct volume, indicating neuroprotective efficacy in a living organism. researchgate.net

Receptor Distribution Mapping: Receptor autoradiography using radiolabeled ligands like [³H]Tol2Gdn on slide-mounted brain sections from rats and guinea pigs helps to visualize the anatomical distribution of sigma binding sites in the central nervous system. pnas.org

Seizure Models: The anticonvulsant properties of DTG have been demonstrated in a rat model where seizures are induced by the focal injection of bicuculline (B1666979) into the prepiriform cortex. nih.gov

Behavioral Models: Various animal models are used to assess the psychoactive effects of these compounds. These include models of stress-induced motor suppression in mice and the induction of circling behavior in rats with lesions in the nigrostriatal pathway to study interactions with the dopaminergic system. researcher.lifenih.gov

Xenograft Models: To assess antitumor activity in a living system, human tumor cells (e.g., murine lung carcinoma) are implanted in immunocompromised mice. The effect of guanidine derivatives on tumor growth can then be measured following systemic administration. researchgate.net

Elucidation of Molecular Mechanisms of Action of N O Tolyl Guanidine and Its Derivatives

Intracellular Signaling Pathway Modulation

The interaction of N-o-tolyl-guanidine derivatives with cellular receptors initiates complex intracellular signaling cascades. These pathways are central to the compound's observed neuroprotective and modulatory effects.

The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly in the mitochondria-associated ER membrane (MAM). touro.eduphysiology.orgnih.gov In a resting state, it is complexed with another chaperone, the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP/Grp78). touro.eduphysiology.org

Upon stimulation by an agonist like DTG, the σ1 receptor dissociates from BiP. touro.eduphysiology.org This event allows the receptor to translocate and interact with a variety of client proteins and signaling molecules, thereby modulating their activity. touro.edu This chaperone activity is central to its function; it does not possess its own intrinsic signaling machinery but rather influences other systems. touro.edu

Activation of the σ1 receptor has been shown to modulate several downstream signaling pathways:

Protein Kinases: It can influence the activity of protein kinases such as glycogen (B147801) synthase kinase 3β (GSK3β) and promote the phosphorylation of extracellular signal-regulated kinases (ERK). touro.edumdpi.com

Stress Response: It plays a role in the unfolded protein response (UPR) during ER stress by interacting with key stress sensors like PERK, IRE1α, and ATF6. touro.edu Overexpression of σ1 receptors has been demonstrated to decrease the activation of PERK and ATF6, promoting cell survival. touro.edu

Inflammatory Pathways: Downstream of certain receptor tyrosine kinases, σ1 receptor-dependent signaling can lead to the activation of NFκB and MAPKs. mdpi.com

Astrogliosis: The sigma agonist DTG has been observed to attenuate the increase in glial fibrillary acidic protein (GFAP) expression in a rodent model of stroke, suggesting a role in modulating reactive astrogliosis. touro.edu

| Target/Process | Effect of Activation | Reference |

|---|---|---|

| Binding Immunoglobulin Protein (BiP) | Dissociation from BiP | touro.eduphysiology.org |

| Extracellular signal-regulated kinases (ERK) | Promotes phosphorylation | mdpi.com |

| Glycogen synthase kinase 3β (GSK3β) | Alters activity | touro.edu |

| Unfolded Protein Response (UPR) | Modulates PERK, IRE1α, ATF6 | touro.edu |

| NFκB and MAPKs | Leads to activation | mdpi.com |

| Reactive Astrogliosis | Attenuates GFAP expression | touro.edu |

A significant downstream effect of σ1 receptor activation is the modulation of neurotrophic factor secretion. Specifically, activation of the σ1 receptor has been shown to facilitate the secretion of Brain-Derived Neurotrophic Factor (BDNF) from human astroglia. revvity.comnih.gov In vivo studies have reported that chronic administration of σ1 receptor agonists can lead to increased intracellular levels of BDNF. nih.gov Furthermore, research using rat primary cortical cultures confirmed that a σ1 receptor agonist could stimulate the release of BDNF from astrocytes. nih.gov This mechanism has become a key functional marker, with BDNF release now utilized as a reliable assay for screening and classifying the agonist activity of potential σ1 receptor ligands. nih.gov

Cellular Homeostasis and Ion Channel Modulation

Derivatives of this compound exert significant influence over cellular homeostasis, primarily through the modulation of various ion channels, which is often mediated by σ1 receptor activity. These interactions are critical for maintaining ionic balance and regulating cellular excitability.

Activation of σ1 receptors is a key mechanism in the modulation of intracellular calcium (Ca²⁺) signaling. nih.govbrieflands.comresearchgate.net The agonist DTG has been shown to decrease the elevations in intracellular Ca²⁺ that occur during ischemic conditions. brieflands.com This effect is partly achieved by σ1 receptors modulating Ca²⁺ entry through ion channels at the plasma membrane. brieflands.com For instance, studies have demonstrated that DTG can reversibly decrease the membrane currents and subsequent Ca²⁺ influx mediated by Acid-Sensing Ion Channels (ASICs), specifically the ASIC1a subtype which is activated by acidosis during ischemia. researchgate.net

Beyond calcium channels, these compounds affect a range of other ion channels:

Potassium (K⁺) Channels: Research indicates that DTG can directly block Small conductance Ca²⁺-activated K⁺ (SK) channels. nih.gov In studies using transfected HEK-293 cells, DTG inhibited currents through both rSK2 and hSK3 channel subtypes. nih.gov Notably, this blocking action was not prevented by a σ1 receptor antagonist, suggesting a direct interaction with the channel itself rather than a σ1 receptor-mediated effect. nih.gov In other contexts, σ1 receptor activation is known to inhibit voltage-gated K⁺ channels. physiology.orgnih.gov

Other Ion Channels: The modulatory scope of σ1 receptors extends to sodium (Na⁺) and chloride (Cl⁻) channels. physiology.orgresearchgate.net In cancer cell lines, for example, the inhibition of σ1 receptors by ligands resulted in cell cycle arrest, an effect that was correlated with a reduction in voltage-operated K⁺ currents and the negative modulation of volume-regulated chloride channels. physiology.org

| Ion Channel Type | Observed Effect | Mediating Factor | Reference |

|---|---|---|---|

| Acid-Sensing Ion Channels (ASIC1a) | Inhibition of currents and Ca²⁺ influx | Sigma-1 Receptor | researchgate.net |

| Small Conductance Ca²⁺-activated K⁺ (SK) Channels | Direct block of channel current | DTG (Directly) | nih.gov |

| Voltage-gated K⁺ Channels | Inhibition | Sigma-1 Receptor | physiology.orgnih.gov |

| Volume-regulated Cl⁻ Channels | Negative modulation | Sigma-1 Receptor | physiology.org |

| General Ca²⁺ Channels | Modulation of Ca²⁺ entry | Sigma-1 Receptor | brieflands.com |

Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)

The biological effects of this compound and its derivatives are predicated on their interactions with various macromolecules. The primary targets are the σ1 and σ2 receptors. wikipedia.org The interaction with the σ1 receptor chaperone protein is a key event, initiating its dissociation from BiP and enabling it to modulate a host of other "client" proteins. touro.eduphysiology.org These clients include enzymes like protein kinases (ERK, GSK3β) and ion channels that function as proteins (NMDA receptors, K⁺ channels). touro.eduphysiology.orgmdpi.com

The chemical properties of the guanidinium (B1211019) group, which is central to these compounds, facilitate these interactions. The guanidinium ion is protonated at physiological pH, carrying a positive charge that allows it to engage in strong hydrogen bonding and electrostatic interactions with biological targets. researchgate.netresearchgate.net It shows a particular affinity for negatively charged groups such as phosphate (B84403) esters and carboxylates, which are common in enzyme active sites and receptor binding pockets. researchgate.net Theoretical studies have confirmed that the guanidinium cation can form stable complexes with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through cation-π interactions. mdpi.com This capacity for multiple, strong non-covalent interactions underpins the ability of guanidine (B92328) derivatives to bind effectively to protein targets and modulate their function. mdpi.com

Investigation of Antifungal and Antibacterial Modes of Action for Related Guanidines

While this compound is primarily studied for its effects on the central nervous system, the broader class of guanidine-containing compounds exhibits significant antimicrobial properties. mdpi.comfrontiersin.org The fundamental mechanism of action for these related compounds against bacteria and fungi is the disruption of the cell membrane. mdpi.comfrontiersin.org

The mode of action involves a multi-step process:

Electrostatic Binding: The guanidine functional group is positively charged at physiological pH. frontiersin.org This allows it to bind to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. frontiersin.org

Membrane Disruption: Following initial binding, hydrophobic portions of the molecule facilitate its insertion into the lipid bilayer of the cell membrane. frontiersin.org This disrupts the membrane's structural integrity.

Leakage of Cellular Contents: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids. mdpi.comsci-hub.se This ultimately results in cell death.

Research has shown that the antimicrobial efficacy is directly related to the structure of the guanidine compound. For guanidine-containing polymers, the antimicrobial effect increases with a higher density of guanidine groups along the polymer chain. pharmjournal.ru In natural product-like macrolides, the terminal guanidine group has been identified as a critical component for both antibacterial and antifungal activity. mdpi.com

Structure Activity Relationship Sar Studies of N O Tolyl Guanidine Analogues

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

The nature and position of substituents on the aryl rings of N,N'-diarylguanidines, including N-o-tolyl-guanidine, play a critical role in determining their affinity and selectivity for receptors like the sigma receptor and the NMDA receptor ion channel. nih.govnih.gov

Steric and Electronic Effects of Ortho, Meta, and Para Substituents

The position of substituents on the phenyl rings of diarylguanidines significantly impacts their receptor binding affinity. For sigma receptor binding, there is a clear preference for substituents at the ortho position. nih.gov However, the size of these ortho substituents is a crucial factor; steric bulk larger than an ethyl group leads to a decrease in affinity for the sigma receptor. nih.gov

In contrast, for the NMDA receptor ion channel site, both ortho and meta-substituted compounds show greater affinity compared to their para-substituted counterparts. nih.gov Specifically, an isopropyl group is favored at the ortho position, while an ethyl group is preferred at the meta position for optimal NMDA receptor binding. nih.gov

From an electronic standpoint, electroneutral and hydrophobic substituents are generally favored for high sigma receptor affinity. nih.govresearchgate.net Strongly electron-donating or electron-withdrawing groups tend to reduce binding. nih.gov This suggests that the interaction with the receptor is sensitive to the electronic distribution within the aryl ring. For instance, while the position of a methyl group (ortho, meta, or para) on the tolyl ring of N,N'-di-tolylguanidine (DTG) analogues did not show significant differences in some functional assays, the removal of the methyl group entirely did enhance the potency for inhibiting acidosis-induced calcium ion elevations. nih.gov Furthermore, replacing the methyl group with chloro or bromo substituents in the meta and para positions increased potency, whereas fluoro substitutions had no significant effect. nih.gov

Table 1: Effect of Substituent Position on Receptor Affinity of Diarylguanidines

| Position | Preferred Substituent (Sigma Receptor) | Preferred Substituent (NMDA Receptor) | General Effect on Sigma Receptor Affinity |

|---|---|---|---|

| Ortho | Methyl, Ethyl nih.gov | Isopropyl nih.gov | Generally preferred, but large groups decrease affinity nih.gov |

| Meta | Ethyl nih.gov | Generally lower affinity than ortho nih.gov | |

| Para | Generally lower affinity than ortho and meta nih.govnih.gov |

Replacement of Aryl Rings with Saturated Carbocycles

A significant enhancement in sigma receptor affinity can be achieved by replacing one or both of the aryl rings in N,N'-diarylguanidines with saturated carbocyclic groups. nih.govresearchgate.net Alicyclic moieties such as cyclohexyl, norbornyl, and adamantyl have proven to be particularly effective in increasing binding potency. nih.gov

This strategy has led to the development of some of the most potent sigma ligands to date. nih.gov By combining an optimal aromatic substituent with a preferred saturated carbocycle in the same molecule, researchers have synthesized hybrid guanidines with exceptionally high affinity. nih.govresearchgate.net A notable example is N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine, which exhibits a very high affinity for the sigma receptor. nih.gov The improved binding affinity associated with these saturated carbocycles suggests that the hydrophobic and conformational properties of these groups are highly complementary to the binding pocket of the sigma receptor.

Influence of Guanidine (B92328) Nitrogen Substitution on Biological Activity

Modification of the guanidine nitrogen atoms is a key strategy for modulating the biological activity and receptor selectivity of this compound analogues. The introduction of additional substituents on the guanidine nitrogens can significantly alter the pharmacological profile of the resulting compounds. nih.gov

For instance, the addition of small alkyl substituents, such as methyl or ethyl groups, to the guanidine nitrogens of diarylguanidines can lead to tri- and tetrasubstituted derivatives. nih.gov These modifications have been shown to retain affinity for the NMDA receptor ion channel while markedly reducing affinity for sigma receptors. nih.gov This differential effect provides a powerful tool for designing ligands with high selectivity for the NMDA receptor. A prime example is N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, which demonstrates high affinity for the NMDA receptor ion channel site and a significantly lower affinity for sigma receptors. nih.gov

In the context of other biological targets, such as DNA, N-methyl substitution has been observed to have little effect on DNA binding affinity, whereas larger alkyl groups can cause a reduction in affinity. nih.gov The basicity of the guanidine group, which is crucial for its biological interactions, is also influenced by substitution. Electron-donating groups like alkyls can slightly increase basicity, while electron-withdrawing groups such as aryl or acyl groups can considerably decrease it. sci-hub.se

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The bioactive conformation is the specific spatial arrangement that a molecule must adopt to bind to its receptor and elicit a biological response. irbbarcelona.org For flexible molecules like this compound and its analogues, identifying this bioactive conformation is a key challenge in drug design. irbbarcelona.orgleidenuniv.nl

The guanidine functional group itself can exist in different tautomeric forms, and the solid-state structure can be influenced by the electronic properties of the substituents and intermolecular hydrogen bonding. mdpi.com Computational methods, in conjunction with experimental data, are employed to explore the possible conformations and identify those that are energetically favorable and likely to be biologically active. leidenuniv.nl For instance, the Glennon pharmacophore model for sigma-1 receptor ligands proposes specific distances between a positive ionizable feature and hydrophobic regions, providing a framework for understanding the conformational requirements for binding. acs.orgrsc.org

By studying conformationally restricted analogues, where the flexibility of the molecule is reduced, researchers can gain insights into the preferred geometry for receptor interaction. glpbio.com This information is invaluable for the rational design of new ligands with improved potency and selectivity.

Rational Design and Synthesis of this compound Derivatives with Enhanced Pharmacological Profiles

The insights gained from SAR studies, including the effects of substituents, the benefits of aryl ring replacements, the influence of guanidine nitrogen substitution, and conformational analysis, form the basis for the rational design and synthesis of novel this compound derivatives with enhanced pharmacological properties. nih.govnih.govresearchgate.netgoogleapis.com

The goal of rational design is to create molecules that are optimized for a specific biological target, possessing high affinity, selectivity, and desired functional activity (e.g., agonist or antagonist). For example, to create highly potent sigma receptor ligands, a strategy of combining the most favorable aromatic and saturated carbocyclic substituents in one molecule has been successfully employed. nih.govresearchgate.net This led to the synthesis of compounds like N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine, which exhibits an IC50 of 3 nM for the sigma receptor. nih.gov

Conversely, to achieve selectivity for the NMDA receptor over the sigma receptor, the strategy involves introducing small alkyl substituents onto the guanidine nitrogens of diarylguanidines. nih.gov This approach has yielded compounds with a significant preference for the NMDA receptor ion channel. nih.gov The synthesis of these rationally designed molecules often involves multi-step chemical processes, which may include the guanylation of amines with various reagents. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling of N O Tolyl Guanidine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. nrel.govrsdjournal.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex organic molecules. nrel.govnih.gov These calculations provide valuable data on molecular geometries, energies, and electronic properties, which are crucial for predicting how a molecule will behave in chemical reactions. rsdjournal.org For guanidine (B92328) derivatives, DFT has been employed to investigate their structural and chemical properties, often using basis sets like B3LYP/6-311G(d,p) to achieve reliable results. materialsciencejournal.org

Molecular Orbitals (HOMO/LUMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the frontier orbitals that dictate the molecule's behavior in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally indicates higher reactivity and a greater ease of intramolecular charge transfer. dergipark.org.tr

For guanidine-based systems, the HOMO is often associated with the donor part of the molecule, while the LUMO is related to the acceptor unit. nih.gov In the case of 2-(1-Phenylethylideneamino) guanidine, the HOMO is located over nitrogen and carbon atoms, and the transition to the LUMO involves an electron density transfer to other nitrogen and carbon atoms within the ring structure. dergipark.org.tr The calculated HOMO-LUMO energy gap for a related perimidine derivative, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, was found to be 4.25 eV, indicating significant charge transfer within the molecule. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Guanidine-based dye nih.gov | -5 | -3.5 | 1.5 | B3LYP |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine materialsciencejournal.org | - | - | 4.25 | B3LYP/6-311G(d,p) |

Electron Delocalization Studies

The guanidinium (B1211019) group is known for its significant electronic delocalization, which contributes to its stability. mdpi.comacs.org This delocalization occurs across the Y-shaped N-C-N system, a feature that is central to the chemical behavior of guanidine derivatives. acs.org Computational studies on aminoguanidine (B1677879) have shown that the substitution of a hydrogen atom with an amino group leads to increased electron delocalization from the point of attachment to the π-framework. researchgate.net This redistribution of π-electron density influences the molecule's properties, including its protonation energy. researchgate.net Theoretical studies on diaminoguanidine (B1197381) have further explored these electronic structures and second-order delocalizations using ab initio and density functional methods. nih.gov

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at an atomic level. openaccessjournals.comnih.gov Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic nature of the receptor-ligand complex, predicting binding modes, and estimating binding affinities. rsc.org

N-o-tolyl-guanidine derivatives, such as 1,3-di(2-tolyl)guanidine (DTG), are known to have high affinity for sigma receptors. rsc.orgmdpi.com Molecular docking studies have been employed to predict the binding modes of such ligands to these receptors. rsc.orgsci-hub.seuni-halle.de For instance, in a study of sigma-1 receptor ligands, docking was used to understand the structural basis for their affinity and functional activity. sci-hub.se

Prediction of Binding Modes and Affinities

Predicting the binding mode and affinity of a ligand to its receptor is a primary goal of molecular docking and dynamics simulations. nih.govnih.gov Scoring functions are used to evaluate the strength of the interaction between the ligand and the receptor, considering factors like hydrogen bonds and van der Waals forces. openaccessjournals.com While docking provides initial predictions, MD simulations and free energy calculations, such as MM/PBSA, can refine these predictions and provide more accurate estimations of binding free energy (ΔGbind). rsc.org

In a study on sigma-1 receptor ligands, MD simulations and MM/PBSA calculations were used to estimate the binding free energies of enantiomers, revealing slight preferences of the receptor for one enantiomer over the other. rsc.org Such calculations can be crucial in discriminating between active and inactive compounds. nih.gov

Table 2: Predicted Binding Affinities for Sigma-1 Receptor Ligands

| Compound | ΔGbind (kcal/mol) | Calculated Ki |

|---|---|---|

| (R)-1 rsc.org | -10.81 ± 0.22 | 12 nM |

| (S)-1 rsc.org | -11.09 ± 0.23 | 7.5 nM |

| (R)-2 rsc.org | -9.72 ± 0.24 | 76 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.orgjocpr.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. wikipedia.org QSAR is a valuable tool in drug discovery for screening large libraries of compounds and optimizing lead structures. jocpr.com

The development of a QSAR model typically involves selecting a set of molecular descriptors and using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. mdpi.comnih.gov The quality of a QSAR model is assessed by its statistical parameters, including the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or r²(CV)). mdpi.com A robust QSAR model can significantly accelerate the drug design process. researchgate.net

Prediction of Electronic Properties and Molecular Descriptors

The prediction of electronic properties and the calculation of molecular descriptors are foundational to modern computational chemistry. libretexts.orgfrontiersin.org Molecular descriptors can range from simple 0D properties like molecular weight to more complex 3D descriptors derived from the molecule's geometry. libretexts.org These descriptors are the "predictor" variables in QSAR and QSPR (Quantitative Structure-Property Relationship) models. wikipedia.org

Quantum chemical methods are often used to calculate various electronic descriptors, such as ionization energy, electron affinity, and electrophilicity, from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of a molecule's reactivity and are essential for building accurate predictive models. researchgate.net Various software tools and web platforms are available for the computation of a wide range of molecular descriptors. github.io

Applications and Translational Research of N O Tolyl Guanidine and Its Derivatives

Role as an Intermediate in Pharmaceutical Developmentchemimpex.com

N-o-tolyl-guanidine and its derivatives represent a significant scaffold in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents. chemimpex.commdpi.com The guanidine (B92328) group's unique chemical properties, including its ability to form multiple hydrogen bonds and exist in a protonated state at physiological pH, make it a valuable pharmacophore for interacting with biological targets. nih.gov Researchers leverage the this compound structure as a foundational building block, modifying it to create novel compounds with specific biological activities for drug development. chemimpex.com

Synthesis of Analgesics and Anti-inflammatory Agentschemimpex.com

This compound is utilized as a key intermediate in the development of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com The guanidine moiety is a structural feature in various compounds investigated for their therapeutic potential. While the direct synthesis of common analgesics may involve other precursors, the modification of guanidine-based molecules is an active area of research for creating novel pain-relieving and anti-inflammatory agents. ucalgary.canih.gov For instance, research into 2-substituted 3-arylquinoline derivatives has identified compounds that inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, which are key mediators in inflammatory processes. mdpi.com The development of such compounds demonstrates the broader strategy of targeting inflammatory pathways, a field where derivatives originating from intermediates like this compound could play a role.

| Derivative Class | Target/Mechanism | Potential Therapeutic Effect |

| 2-substituted 3-arylquinolines | Inhibition of NO, TNF-α, and IL-6 production | Anti-inflammatory |

| Guanidine-based compounds | Modulation of inflammatory pathways | Analgesic, Anti-inflammatory |

Development of Atypical Antipsychotic Agentsnih.gov

The development of atypical antipsychotics has been a significant area of research for derivatives of this compound, particularly N,N'-di-o-tolylguanidine (DTG). nih.gov These compounds have been studied for their high affinity as ligands for the sigma receptor, which is a target for certain antipsychotic drugs. nih.govnih.goviaea.org The binding of these ligands to sigma receptors is believed to contribute to the therapeutic effects of atypical antipsychotics, which are noted for having a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics. nih.govfrontiersin.org

Research has focused on synthesizing and evaluating various analogues of DTG to understand their structure-activity relationships at the sigma receptor. nih.gov Studies have shown that the affinity of N,N'-diarylguanidines for the sigma receptor is influenced by the steric and electronic properties of substituents on the aryl rings. nih.gov For example, replacing one of the aryl rings with certain saturated carbocycles like cyclohexyl or adamantyl can lead to a significant increase in binding affinity. nih.gov This line of research aims to develop novel antipsychotic agents with improved efficacy and side-effect profiles. nih.gov

| Compound/Analogue | Receptor Target | Key Finding |

| N,N'-di-o-tolylguanidine (DTG) | Sigma Receptor | High-affinity ligand, serves as a basis for developing analogues. nih.gov |

| 1,3-di(2-[5-3H]tolyl)guanidine | Sigma Receptor | Selective ligand used to label sigma-type receptors for antipsychotic drugs. nih.goviaea.org |

| N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine | Sigma Receptor | A potent sigma ligand with an IC50 of 3 nM. nih.gov |

Potential Neuroprotective Drug Candidates